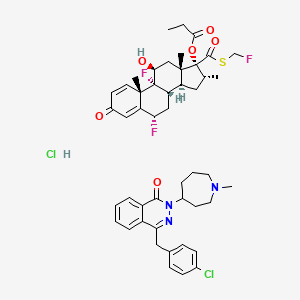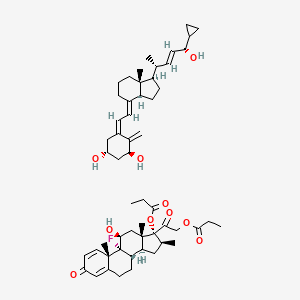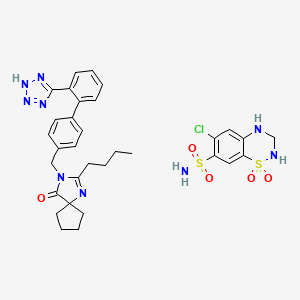
Azelastine/fluticasone propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azelastine/fluticasone propionate is a combination nasal spray containing two active ingredients: azelastine hydrochloride and fluticasone propionate. It is primarily used for the relief of symptoms associated with seasonal allergic rhinitis in adults and children aged six years and older . Azelastine hydrochloride is an antihistamine, while fluticasone propionate is a corticosteroid. Together, they provide both rapid and sustained relief from allergy symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azelastine Hydrochloride: Azelastine hydrochloride is synthesized through a multi-step process involving the reaction of phthalazinone with various reagents to form the final compound. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Fluticasone Propionate: Fluticasone propionate is synthesized through a series of chemical reactions starting from a steroid nucleus. The process involves multiple steps, including oxidation, reduction, and esterification reactions under specific conditions to yield the final product.
Industrial Production Methods
The industrial production of Azelastine/fluticasone propionate involves the combination of azelastine hydrochloride and fluticasone propionate in a specific ratio to create a homogeneous suspension. This suspension is then filled into metered-dose nasal spray devices under sterile conditions to ensure product safety and efficacy .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Fluticasone propionate undergoes oxidation reactions during its synthesis.
Reduction: Reduction reactions are also involved in the synthesis of fluticasone propionate.
Substitution: Azelastine hydrochloride synthesis involves substitution reactions where specific functional groups are introduced.
Common Reagents and Conditions
Oxidizing Agents: Used in the synthesis of fluticasone propionate.
Reducing Agents: Utilized in the reduction steps of fluticasone propionate synthesis.
Solvents: Various organic solvents are used to facilitate the reactions.
Major Products Formed
Azelastine Hydrochloride: The final product of the azelastine synthesis process.
Fluticasone Propionate: The final product of the fluticasone synthesis process.
Scientific Research Applications
Azelastine/fluticasone propionate has several scientific research applications, particularly in the fields of medicine and pharmacology:
Allergic Rhinitis: this compound is extensively studied for its efficacy in treating allergic rhinitis.
Comparative Studies: Studies comparing this compound with other anti-allergic nasal sprays have highlighted its unique combination of rapid and sustained action.
Mechanism of Action
Azelastine/fluticasone propionate works through the combined actions of azelastine hydrochloride and fluticasone propionate:
Azelastine Hydrochloride: Acts as a histamine H1-receptor antagonist, inhibiting the release of chemical mediators involved in allergic reactions.
Fluticasone Propionate: A corticosteroid that reduces inflammation by inhibiting multiple inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Zyrtec (Cetirizine): An antihistamine used for allergic reactions.
Patanase (Olopatadine): Another nasal spray containing only an antihistamine.
Uniqueness
Azelastine/fluticasone propionate’s uniqueness lies in its combination of an antihistamine and a corticosteroid, providing both rapid and long-lasting relief from allergy symptoms. This dual-action mechanism makes it more effective than single-component treatments .
Properties
CAS No. |
1417803-89-4 |
|---|---|
Molecular Formula |
C47H56Cl2F3N3O6S |
Molecular Weight |
918.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C25H31F3O5S.C22H24ClN3O.ClH/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4;1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3;2-3,6-11,18H,4-5,12-15H2,1H3;1H/t13-,15+,16+,18+,19+,22+,23+,24+,25+;;/m1../s1 |
InChI Key |
GEVMVZWOOIIINI-KTIJLCEXSA-N |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
Key on ui other cas no. |
1417803-89-4 |
Synonyms |
MP29-02 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-{2-[(S)-3-(6-Amino-pyridin-3-yloxy)-2-hydroxy-propylamino]-ethyl}-phenyl)-4-isopropyl-benzenesulfonamide](/img/structure/B1243060.png)


![(4R,5S,6S)-3-[(3S,5S)-5-[4-[(2S)-5-amino-2-hydroxypentanoyl]piperazine-1-carbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243067.png)


![(4Z)-4-[(1S,2S,3R,6S)-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1243070.png)

![3,10-Dihydroxy-8-[5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl]-3-methyl-1-propyl-1,4-dihydrobenzo[g]isochromene-6,9-dione](/img/structure/B1243073.png)

